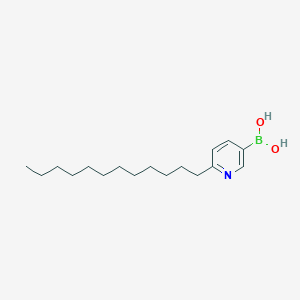
(6-Dodecylpyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Dodecylpyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with a dodecyl chain at the 6-position and a boronic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Dodecylpyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivativeThis reaction involves the coupling of a halopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
(6-Dodecylpyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced pyridine derivatives.
Substitution: Coupled products with various organic groups.
Aplicaciones Científicas De Investigación
(6-Dodecylpyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug design and discovery.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (6-Dodecylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with palladium catalysts. This process facilitates the transfer of organic groups from boron to palladium, forming new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
Pyridinylboronic acids: Compounds with similar structures but different substituents on the pyridine ring.
Arylboronic acids: Compounds with boronic acid groups attached to aromatic rings.
Uniqueness
(6-Dodecylpyridin-3-yl)boronic acid is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications in materials science and organic synthesis .
Propiedades
Fórmula molecular |
C17H30BNO2 |
|---|---|
Peso molecular |
291.2 g/mol |
Nombre IUPAC |
(6-dodecylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C17H30BNO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14-13-16(15-19-17)18(20)21/h13-15,20-21H,2-12H2,1H3 |
Clave InChI |
MEGARSPRVANMJD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1)CCCCCCCCCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















